2-(3-((4-methoxyphenyl)thio)propanamido)-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a thioether group, a propanamido group, and a thiophene ring. These functional groups suggest that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the thioether group might undergo oxidation or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to the one mentioned have been synthesized and characterized, indicating a focus on the development of new chemical entities with potential biological activities. These studies often involve elucidating the structure of newly synthesized compounds using various analytical techniques, such as NMR, IR, and mass spectrometry, which are crucial for understanding the chemical properties and potential applications of such molecules (Bhaskar et al., 2019).
Antimicrobial and Antifungal Activity
Several studies have explored the antimicrobial and antifungal activities of molecules similar to the compound . For example, compounds synthesized from visnagenone–ethylacetate or khellinone–ethylacetate demonstrated significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, alongside antimicrobial and antifungal properties (Abu‐Hashem et al., 2020).
Antioxidant and Anticancer Activities
Research on derivatives of structurally related compounds has also shown promising antioxidant and anticancer activities. For instance, certain derivatives exhibited antioxidant activity superior to that of ascorbic acid, alongside notable cytotoxicity against human cancer cell lines, suggesting potential for cancer therapy applications (Tumosienė et al., 2020).
Coordination Compounds for Biological Activity
The synthesis of coordination compounds using molecules with methoxyphenyl groups has been studied for their antimicrobial and antifungal activity against various standard strains, indicating the potential for developing new antimicrobial agents (Gulea et al., 2019).
Synthesis for Biological Imaging
Compounds similar to "2-(3-((4-methoxyphenyl)thio)propanamido)-N,4,5-trimethylthiophene-3-carboxamide" have been synthesized for potential use in biological imaging, such as PET radiotracers for studying cannabinoid receptors, demonstrating the versatility and potential applications in medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfanylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-11-12(2)25-18(16(11)17(22)19-3)20-15(21)9-10-24-14-7-5-13(23-4)6-8-14/h5-8H,9-10H2,1-4H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJLMJQCIINUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)CCSC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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